molecular formula C20H23NO4S B2493627 Methyl 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzoate CAS No. 1396757-82-6

Methyl 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzoate

Cat. No. B2493627
CAS RN: 1396757-82-6
M. Wt: 373.47
InChI Key: DNNGUQYZOKTUCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves steps such as piperidine ring alkylation, reductive amination, and subsequent modifications to introduce furan and benzoate groups. A novel series involving the modification of the piperidine ring with thiopene, furan, and pyridyl alcohol and methyl ether analogues has been developed, showcasing the versatility of synthetic approaches in creating complex molecular architectures from simpler precursors (Ojo, 2012).

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized using techniques like MS, 1H NMR, 13C NMR spectroscopy, and X-ray crystallography. For instance, a study on a thiourea derivative related to the target compound revealed its crystalline structure and provided detailed insights into its molecular geometry through density functional theory (DFT) and experimental methods (Singh et al., 2013).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating a range of chemical properties such as reactivity towards nucleophiles, electrophiles, and the ability to undergo redox reactions. The synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation showcases the chemical versatility of furan-containing compounds (Gabriele et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

"Methyl 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzoate" and related compounds are often synthesized as part of studies exploring novel chemical reactions, properties, and potential applications. For example, Watanabe et al. (1993) described the synthesis of furan and thiophene derivatives with potential 5-HT2 antagonist activity, highlighting the importance of such compounds in medicinal chemistry and drug design (Watanabe, Yoshiwara, & Kanao, 1993). Similarly, Siddiqui et al. (2013) reported on the diastereoselective synthesis of furopyranopyridine derivatives, showcasing the utility of such compounds in organic synthesis and the development of new chemical entities (Siddiqui, Shamim, Waseem, Srivastava, & Rahila, 2013).

Pharmacological Applications

Compounds with structural similarities to "this compound" have been explored for their pharmacological properties. Horti et al. (2019) discussed the development of a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the potential of furan-containing compounds in neuroimaging and the study of neuroinflammation (Horti et al., 2019).

Material Science and Catalysis

Research has also explored the use of furan derivatives in material science and catalysis. For instance, Reynolds et al. (1993) studied the electrical conductivity and electrochemical properties of conjugated furanyl phenylene polymers, indicating the role of such compounds in developing conductive materials (Reynolds, Child, Ruiz, Hong, & Marynick, 1993).

properties

IUPAC Name

methyl 2-[4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-24-20(23)18-7-3-2-6-17(18)19(22)21-10-8-15(9-11-21)13-26-14-16-5-4-12-25-16/h2-7,12,15H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNGUQYZOKTUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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